![molecular formula C24H18ClNO5 B2540001 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 324044-95-3](/img/structure/B2540001.png)
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate" is a complex organic molecule that appears to be related to various research areas, including organic synthesis and crystallography. The presence of a chlorophenyl group suggests potential reactivity typical of halogenated aromatics, while the 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety indicates a polycyclic structure that could be relevant in the study of molecular interactions and crystal packing.
Synthesis Analysis
The synthesis of related chlorophenyl compounds has been explored in various studies. For instance, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination, which could be a potential method for synthesizing the chlorophenyl part of the target compound . Additionally, a green synthesis approach was used to create trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f] benzofuran-6-yl)methanones, which demonstrates the possibility of environmentally friendly synthetic routes for related structures .
Molecular Structure Analysis
The molecular structures of chlorophenyl compounds have been determined using single crystal XRD, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule . The crystal structure of a related compound, 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, has been analyzed, revealing the planarity of the central β-lactam ring and its dihedral angles with adjacent groups . This information is crucial for understanding the molecular geometry and potential reactivity of the target compound.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be diverse. For example, the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene suggests that the chlorophenyl moiety can undergo various reactions, including chlorination and coupling reactions . The study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones provides insight into the types of weak interactions, such as hydrogen bonding and halogen-mediated interactions, that can occur in chlorophenyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. The crystal packing of 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl) phosphoramidate, for example, is characterized by π...π aromatic stacking interactions, which could be indicative of the solid-state properties of the target compound . The solubility and crystallinity of these compounds can be further studied to understand their potential applications in various fields, such as pharmaceuticals or materials science.
Wissenschaftliche Forschungsanwendungen
Catalyst-Driven Syntheses
Research has demonstrated efficient catalysts such as DABCO (1,4-diaza-bicyclo[2.2.2]octane) facilitating the diastereoselective synthesis of related compounds in aqueous mediums. These syntheses yield complex molecules with potential applications in drug development and material science due to their unique structural features (Salari, Mosslemin, & Hassanabadi, 2017).
Green Chemistry Approaches
Another study highlights the green synthesis of similar molecules, emphasizing environmentally friendly methods that produce less hazardous waste and require milder conditions. This approach not only aligns with sustainable chemistry goals but also offers potential cost and safety benefits in industrial applications (Salari, Mosslemin, & Hassanabadi, 2019).
Antimicrobial Activity
Compounds with related structures have been synthesized and evaluated for their antimicrobial properties. This research suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Photophysical Studies
Investigations into the aromaticity-controlled thermal stability of photochromic systems based on similar structural motifs offer insights into designing materials with tunable optical properties. These findings could lead to advancements in photovoltaic devices, sensors, and molecular switches (Yang et al., 2012).
Organic Synthesis and Medicinal Chemistry
The exploration of tautomerism in side-chain derivatives of N-heterocycles related to the compound provides a deeper understanding of chemical reactivity and stability. Such knowledge is crucial for the development of pharmaceuticals, where tautomerism can significantly impact drug activity and metabolism (Mondelli & Merlini, 1966).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit activity against breast cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit cell proliferation . This suggests that this compound may interact with its targets to disrupt normal cell growth and division, leading to a decrease in the number of cancer cells.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c25-17-11-9-15(10-12-17)20(27)14-31-21(28)8-3-13-26-23(29)18-6-1-4-16-5-2-7-19(22(16)18)24(26)30/h1-2,4-7,9-12H,3,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBFQJLUFEHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


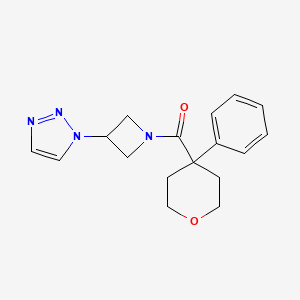
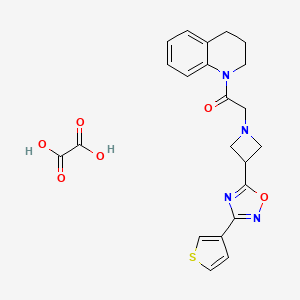
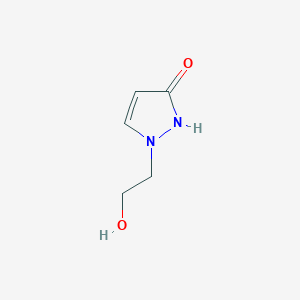
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)

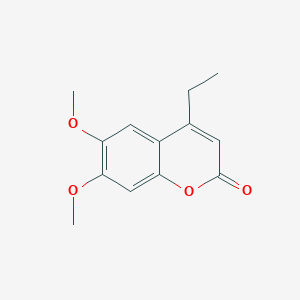
![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)
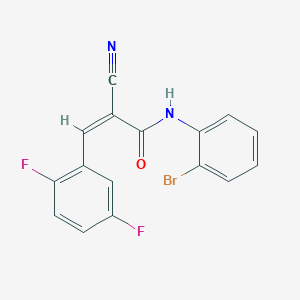
![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
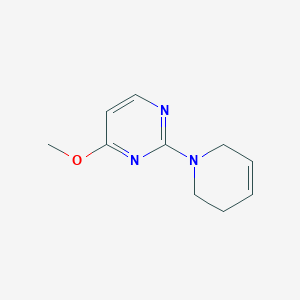
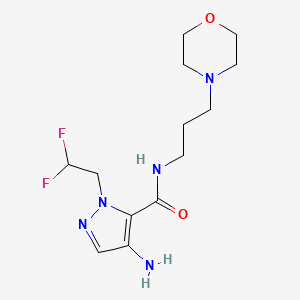
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)